molecular formula C20H22N4O2 B2893931 8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775455-15-6

8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Cat. No. B2893931
CAS RN: 1775455-15-6
M. Wt: 350.422
InChI Key: ZGXBCSXNNKKXSL-UHFFFAOYSA-N
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Description

8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, also known as TATD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the spirocyclic tetraazamacrocyclic family and has been synthesized using different methods.5]decan-3-one.

Scientific Research Applications

Binding Affinity and Agonist Potential

One significant area of research involves the study of compounds related to 8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one for their high-affinity ligand properties, particularly towards human ORL1 (orphanin FQ/nociceptin) receptors. These compounds, including variations like 8-(5-methyl-1,2,3,4-tetrahydro-naphthalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown potent ORL1 receptor agonist capabilities with moderate to good selectivity against other opioid receptors, presenting them as potential candidates for therapeutic applications targeting the ORL1 system (Röver et al., 2000).

Structural Analysis and Polymorphism

Research into the structural aspects and polymorphic nature of related compounds, such as spiperone, highlights the importance of understanding the conformational variations and their implications on pharmacological activity. A study on spiperone identified a second polymorph with notable differences in side chain conformation and hydrogen bonding, emphasizing the critical role of structural analysis in drug development (Azibi et al., 1983).

Potential as Anticancer and EGFR Inhibitors

Compounds derived from the tetraazaspiro[4.5]decane scaffold, especially those featuring the thiazolidinone ring system, have been explored for their antiproliferative activities against cancer cell lines, such as MCF-7, and their potential as epidermal growth factor receptor (EGFR) inhibitors. This research direction underscores the versatility of the tetraazaspiro[4.5]decane core in developing novel anticancer agents (Fleita et al., 2013).

Synthesis and Chemical Behavior

The synthesis of derivatives based on the 1,4-dioxaspiro[4.5]decan-8-one and 4-hydroxycyclohexanone frameworks demonstrates the chemical versatility and potential of spirocyclic compounds for further functionalization. Studies in this area provide insights into the synthesis routes and chemical behavior of these compounds under various conditions, offering valuable knowledge for designing novel derivatives with specific properties (Samsonov & Volodarsky, 2000).

properties

IUPAC Name

8-(2-methylbenzoyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-7-5-6-10-17(15)18(25)23-13-11-20(12-14-23)21-19(26)24(22-20)16-8-3-2-4-9-16/h2-10,22H,11-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXBCSXNNKKXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Methylbenzoyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

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